

Application Notes and Protocols: ITH12711

Long-Term Treatment in Animal Studies

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Compound of Interest

Compound Name: ITH12711

Cat. No.: B12397174

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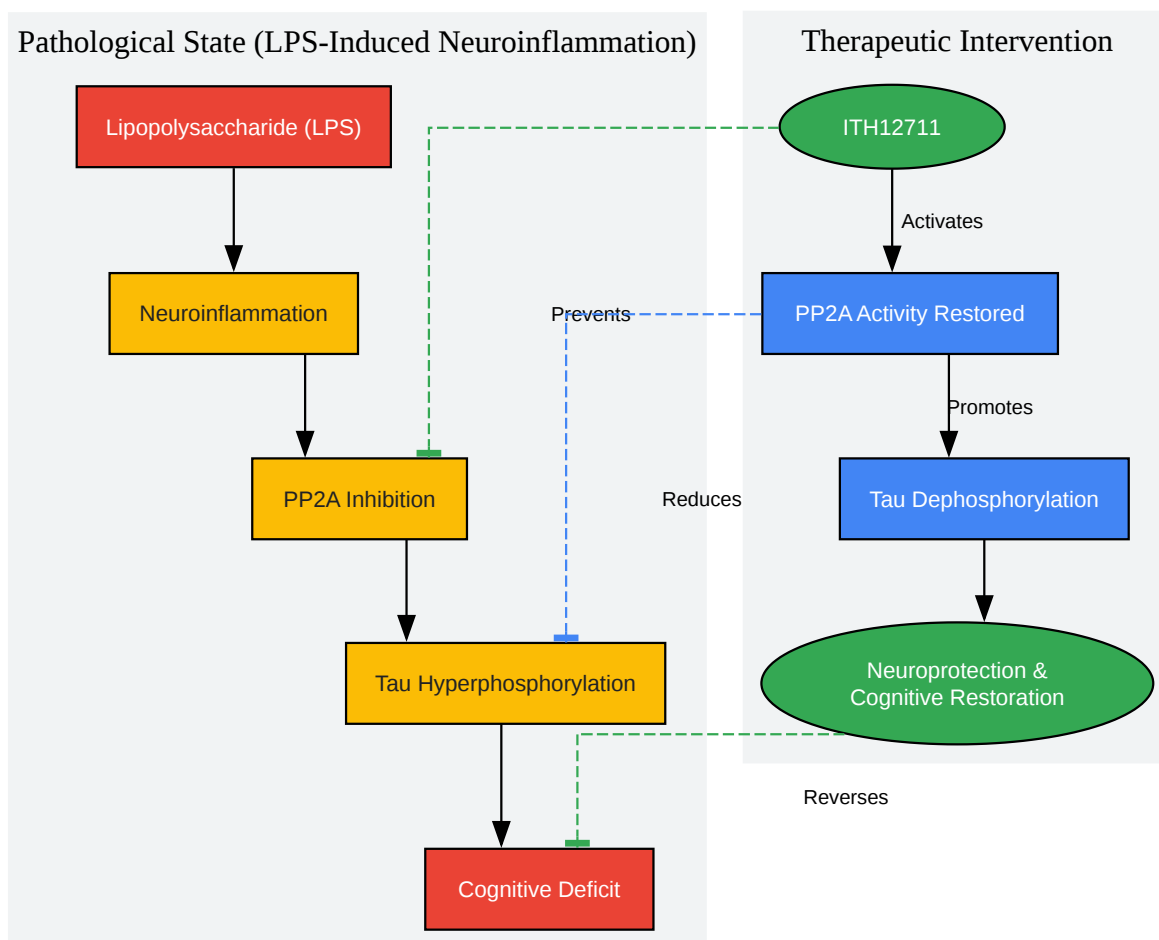
Introduction

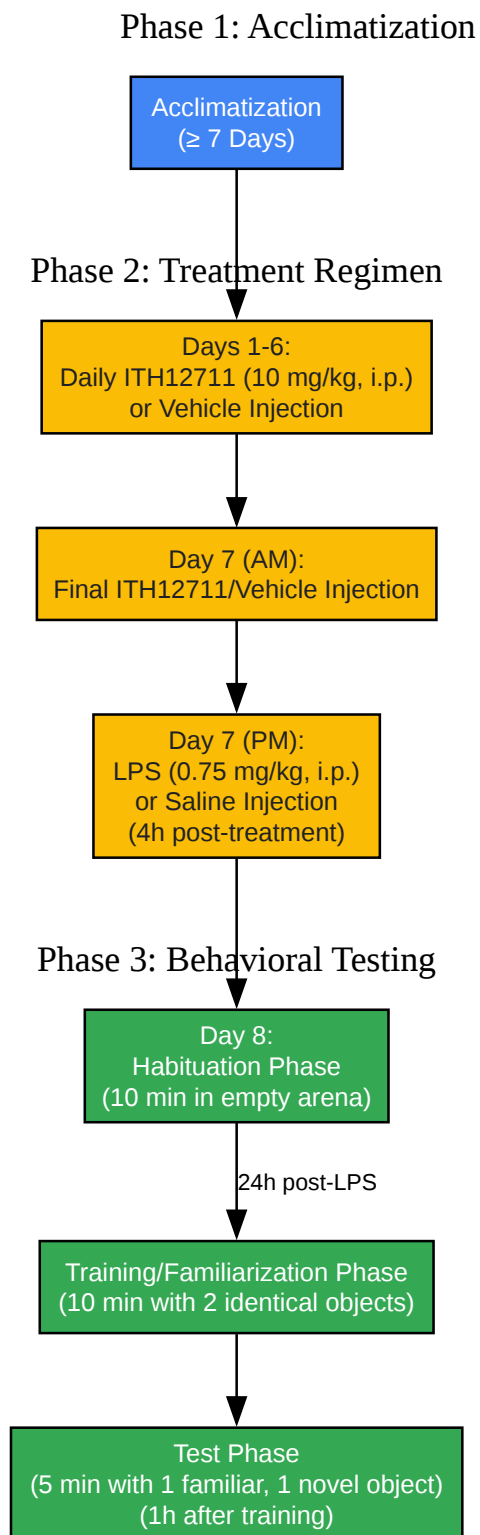
ITH12711 is a novel C-glycoside analogue of the okadaic acid central fragment, identified as a potent activator of Protein Phosphatase 2A (PP2A).^{[1][2]} As PP2A dysfunction is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies, **ITH12711** presents a promising therapeutic strategy.^[1] It is a blood-brain barrier permeable compound that exerts neuroprotective effects by restoring PP2A phosphatase activity.^{[3][4]}

These application notes provide detailed protocols and summarized data from a key preclinical animal study investigating the efficacy of **ITH12711** in a neuroinflammation-induced cognitive deficit model. The study utilized a lipopolysaccharide (LPS)-induced memory impairment model in mice to evaluate the potential of **ITH12711** to reverse cognitive deficits.^[3]

Mechanism of Action: PP2A Activation

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that counteracts the activity of various kinases. In neurodegenerative conditions like Alzheimer's disease, PP2A activity is often suppressed, leading to the pathological hyperphosphorylation of proteins such as tau. **ITH12711** is designed to compete with endogenous PP2A inhibitors, thereby restoring its catalytic activity. This restoration helps to maintain tau in a dephosphorylated state, preventing the formation of neurofibrillary tangles and subsequent neuronal damage.





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